3-Chloro-4-isopropoxybenzoic acid serves as a key starting material in the development of novel anti-mitotic cancer therapeutics. [] Specifically, it acts as a high-throughput screening hit in the discovery of potent and selective inhibitors for the mitotic kinesin CENP-E (centromere-associated protein E). [] Inhibition of CENP-E disrupts mitotic processes, offering a potential strategy for combating cancer.
The literature highlights the role of 3-Chloro-4-isopropoxybenzoic acid as a starting point for a series of chemical reactions leading to the development of GSK923295. [] This compound, 3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide, is a potent CENP-E inhibitor. [] The specific reaction pathway from 3-Chloro-4-isopropoxybenzoic acid to GSK923295 is not elaborated on in the provided abstract.
The primary application of 3-Chloro-4-isopropoxybenzoic acid, as identified in the literature, is its use as a starting material in the development of GSK923295. [] This compound acts as a potent and selective inhibitor of CENP-E, a mitotic kinesin crucial for proper cell division. [] By inhibiting CENP-E, GSK923295 disrupts the mitotic process, demonstrating potential as an anti-cancer therapeutic. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6